Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2S and a molecular weight of 256.71 g/mol. This compound belongs to the class of thieno[2,3-d]pyrimidines, which are characterized by their fused thiophene and pyrimidine rings[_{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ...
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Thiophene Ring Construction: One method involves the use of 2-nitrothiophenes as starting compounds[_{{{CITATION{{{2{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). These are reduced with phosphorus trichloride to form esters of the target acids[{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Inverse Electron-Deficient Diels-Alder Reaction: Another approach is the inverse electron-demand Diels-Alder reaction using 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate[_{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Halogen Substitution: A method involves using 4-chlorothieno[2,3-d]pyrimidines as starting compounds, substituting the halogen atom with a nitrile group, followed by transformation into the carbethoxy group and subsequent hydrolysis[_{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where one or more atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated derivatives, nitriles, and other substituted compounds.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been known to target enzymes like dihydrofolate reductase (dhfr) and various kinases . These enzymes play crucial roles in cellular processes such as DNA synthesis and signal transduction .
Mode of Action
This could result in alterations in the cellular processes controlled by these targets .
Biochemical Pathways
If we consider its potential targets, it might affect pathways related to dna synthesis and cellular signaling .
Result of Action
Based on the potential targets, it can be inferred that it might have effects on dna synthesis and cellular signaling .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and cellular processes. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine: Similar structure but with a fluorophenyl group instead of a methyl group.
2-(Chloromethyl)pyrimidine: Contains a pyrimidine ring with a chloromethyl group.
Uniqueness: Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-4-6-8(11)12-5(2)13-9(6)16-7(4)10(14)15-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRIVQOOENDMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872319-75-0 |
Source
|
Record name | methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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